
N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide, also known as CMAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMAH is a hydrazide derivative that has been synthesized using a variety of methods.
作用機序
The mechanism of action of N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide involves the inhibition of carbonic anhydrase. N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide binds to the active site of the enzyme, preventing it from carrying out its normal function. This leads to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide are primarily related to its ability to inhibit carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a variety of effects on the body. For example, inhibition of carbonic anhydrase in the eye can lead to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma.
実験室実験の利点と制限
One of the advantages of using N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide in lab experiments is its ability to selectively inhibit carbonic anhydrase. This allows researchers to study the effects of carbonic anhydrase inhibition on various physiological processes. However, one limitation of using N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide is its potential toxicity. N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide research. One area of interest is the development of N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide-based therapies for the treatment of diseases such as glaucoma and epilepsy. Another area of interest is the development of new synthesis methods for N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide that are more efficient and cost-effective. Additionally, further research is needed to better understand the potential toxicity of N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide and its effects on different cell types.
合成法
N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-methoxyphenol with chloroacetic acid in the presence of thionyl chloride to form 2-(4-methoxyphenoxy)acetic acid. This compound is then reacted with hydrazine hydrate in the presence of acetic anhydride to form N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide.
科学的研究の応用
N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide is its ability to inhibit the activity of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in a variety of diseases, including glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-17-8-2-4-9(5-3-8)18-7-11(16)14-13-10(15)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMOETNHXOFPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

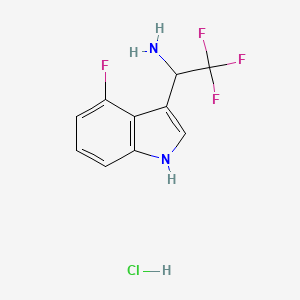
![2-(3-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2676050.png)
![Ethyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2676053.png)
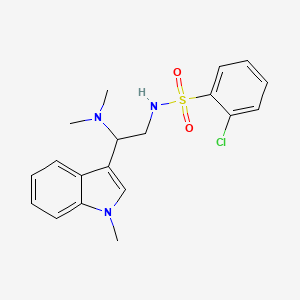

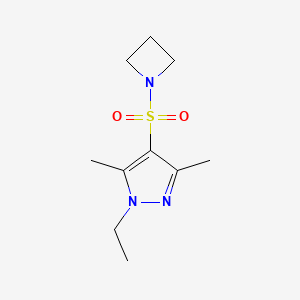
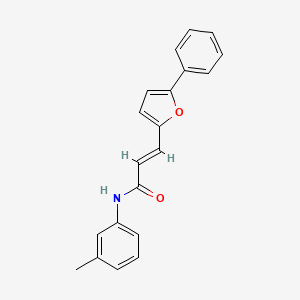
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2676059.png)
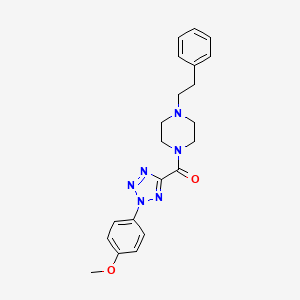
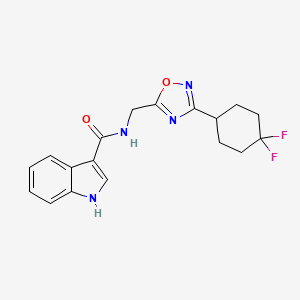
![N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2676064.png)
![Methyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2676066.png)
![N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2676068.png)
